molecular formula C24H26BNO3 B7958137 N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

Cat. No.: B7958137
M. Wt: 387.3 g/mol
InChI Key: PIEJUBPRGOFBTE-UHFFFAOYSA-N
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Description

N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with a benzyl group and a boronate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include boronic acids, pinacol, and various catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzyl or boronate moieties .

Scientific Research Applications

N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The naphthalene core provides a rigid and planar structure, facilitating π-π interactions and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the naphthalene core.

    1-Benzylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a naphthalene core.

    4-(Bromomethyl)benzeneboronic acid pinacol cyclic ester: Features a bromomethyl group instead of a benzyl group .

Uniqueness

N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is unique due to its combination of a naphthalene core, benzyl group, and boronate ester. This unique structure imparts specific chemical reactivity and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BNO3/c1-23(2)24(3,4)29-25(28-23)21-15-14-20(18-12-8-9-13-19(18)21)22(27)26-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEJUBPRGOFBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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